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Compound Name: N-acetylhistidine monohydrate

Cat. No.: B554824 Get Quote

Introduction

In the field of peptide science and drug development, the synthesis of modified peptides is

crucial for enhancing their therapeutic properties, such as stability, bio-availability, and binding

affinity. N-terminal acetylation is a common modification that mimics a prevalent post-

translational modification in eukaryotic proteins, often contributing to increased stability against

enzymatic degradation by aminopeptidases and altering the overall charge of the peptide.

These application notes provide a comprehensive overview of the synthesis of peptides

containing histidine, followed by N-terminal acetylation, using standard solid-phase peptide

synthesis (SPPS) techniques. It is important to note that N-acetylhistidine monohydrate is

not typically used as a direct building block in stepwise peptide synthesis. The standard and

chemically robust method involves incorporating a side-chain protected histidine residue into

the growing peptide chain and then performing the acetylation on the N-terminus of the

completed peptide, prior to cleavage from the solid support.

Core Principles and Challenges

1. Solid-Phase Peptide Synthesis (SPPS) SPPS, particularly using Fmoc (9-

fluorenylmethoxycarbonyl) chemistry, is the standard method for assembling peptides. The

process is cyclical, involving the sequential addition of Nα-Fmoc protected amino acids to a

growing peptide chain that is anchored to an insoluble resin support.[1] Each cycle consists of:
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Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal

amine using a mild base, typically piperidine in DMF.

Washing: Removal of excess reagents and by-products.

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its

subsequent coupling to the newly freed N-terminal amine.

Washing: Removal of unreacted amino acids and coupling reagents.

2. Challenges of Histidine Incorporation Histidine is one of the most challenging amino acids in

peptide synthesis due to its imidazole side chain.[1] Key issues include:

Racemization: The imidazole nitrogen can act as an intramolecular base, abstracting the α-

proton of the activated amino acid, which leads to a loss of stereochemical integrity

(epimerization).[2][3] This is particularly problematic during slow or base-mediated coupling

reactions.[3]

Side-Chain Reactivity: The nucleophilic imidazole ring can participate in unwanted side

reactions if left unprotected.[1]

To mitigate these issues, the histidine side chain must be protected. The Trityl (Trt) group is a

widely used protecting group for the imidazole side chain as it is stable to the piperidine used

for Fmoc deprotection but is readily removed during the final acid cleavage step.[1]

3. N-Terminal Acetylation (Capping) Acetylation of the final peptide's N-terminus is performed

on the solid support after the final Fmoc group is removed. This is typically achieved by

reacting the free N-terminal amine with acetic anhydride.[4] This "capping" reaction converts

the positively charged N-terminal amine into a neutral acetyl group, which can influence the

peptide's solubility and biological activity.[4]

Quantitative Data
The efficiency of each coupling step is critical for the overall yield and purity of the final peptide.

While coupling efficiencies are generally high (>99%), certain amino acids, including histidine,

are known to be "difficult" and may require optimized conditions or double coupling.[5][6]
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Table 1: Representative Coupling Efficiencies in SPPS

Amino Acid
Residue

Typical Coupling
Difficulty

Factors Affecting
Efficiency

Representative
Coupling Efficiency
(Single Coupling)

Glycine, Alanine Low - >99.5%

Leucine, Valine Moderate
Steric hindrance from

bulky side chains.
98.0% - 99.5%

Arginine High
Steric hindrance and

side chain reactivity.
97.0% - 99.0%

Histidine High

Risk of racemization,

side chain reactivity.

[5][6]

97.0% - 99.0%

Proline Moderate

Secondary amine

requires specific

conditions.

>99.0%

Aspartic Acid Moderate
Risk of aspartimide

formation.[7]
98.5% - 99.5%

Note: The efficiencies provided are estimates and can vary significantly based on the peptide

sequence, resin, coupling reagents, and reaction conditions.

Experimental Protocols
**Protocol 1: Fmoc Solid-Phase Synthesis of a Histidine-
Containing Peptide (Example: Ala-His-Gly-NH₂) **
This protocol outlines the manual synthesis on a 0.1 mmol scale using Rink Amide resin, which

yields a C-terminal amide upon cleavage.

Materials:

Rink Amide Resin (0.1 mmol substitution)
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Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Deprotection Solution: 20% (v/v) Piperidine in DMF

Washing Solvents: DMF, DCM, Methanol

Peptide synthesis vessel with a fritted disc

Procedure:

Resin Swelling: a. Place the Rink Amide resin (0.1 mmol) into the synthesis vessel. b. Add 5

mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the

DMF.

Initial Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5

minutes, then drain. c. Add another 5 mL of 20% piperidine in DMF and agitate for 15

minutes. d. Drain and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and

DMF (3 x 5 mL).

Coupling of the First Amino Acid (Fmoc-Gly-OH): a. In a separate tube, dissolve Fmoc-Gly-

OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 3 mL of

DMF. b. Allow the mixture to pre-activate for 2 minutes. c. Add the activated amino acid

solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Drain the solution and

wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL). f. (Optional)

Perform a Kaiser test to confirm complete coupling (ninhydrin test; primary amines yield a

blue color).

Synthesis Cycles for Fmoc-His(Trt)-OH and Fmoc-Ala-OH: a. Deprotection: Repeat step 2 to

remove the Fmoc group from the newly coupled Glycine. b. Coupling: Repeat step 3 using

Fmoc-His(Trt)-OH. c. Deprotection: Repeat step 2 to remove the Fmoc group from Histidine.
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d. Coupling: Repeat step 3 using Fmoc-Ala-OH. e. Final Deprotection: Repeat step 2 to

remove the final Fmoc group from Alanine, exposing the N-terminal amine for acetylation.

Protocol 2: On-Resin N-Terminal Acetylation
Materials:

Peptide-resin with free N-terminus from Protocol 1

Acetylation Reagent: Acetic Anhydride

Base: DIPEA or Pyridine

Solvent: DMF

Procedure:

Ensure the final Fmoc group has been removed from the peptide-resin as described in

Protocol 1, step 4e.

Wash the resin with DMF (3 x 5 mL).

Prepare the acetylation solution: 1 mL of DMF, 0.5 mmol of Acetic Anhydride (5 eq), and 0.5

mmol of DIPEA (5 eq).

Add the acetylation solution to the resin and agitate for 30-60 minutes at room temperature.

[4]

Drain the solution.

Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

Dry the resin under vacuum for several hours.

Protocol 3: Cleavage and Deprotection
Materials:

Dry, acetylated peptide-resin
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Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water.[8]

Cold diethyl ether

Procedure:

Place the dry peptide-resin in a suitable reaction vessel.

Add 2-3 mL of the cleavage cocktail to the resin.

Agitate at room temperature for 2-3 hours. The TIS scavenger protects the Trp side chain (if

present) and the Trt group from the histidine side chain.

Filter the resin and collect the TFA filtrate into a centrifuge tube.

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

Centrifuge the mixture to pellet the peptide.

Decant the ether, wash the pellet with cold ether twice more, and dry the crude peptide

under vacuum.

The peptide can then be purified by reverse-phase HPLC.

Visualizations
Diagram 1: SPPS Workflow
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Click to download full resolution via product page

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis

(SPPS).

Diagram 2: N-Terminal Acetylation Reaction
Caption: Chemical reaction for on-resin N-terminal acetylation of a peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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